molecular formula C20H24N4O3 B5660590 1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one

1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one

Cat. No. B5660590
M. Wt: 368.4 g/mol
InChI Key: CSTOWONLSDGMFW-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities and applications in medicinal chemistry. The compound is likely to be of interest due to its structural features, which suggest potential biological activity or utility in chemical synthesis.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions starting from readily available substrates. For instance, Alizadeh et al. (2014) reported the synthesis of related quinoxaline derivatives via a three-component reaction using a dual system catalyst of piperidine–iodine, highlighting the efficiency of such methods in synthesizing complex molecules with good yields under mild conditions (Alizadeh, Ghanbaripour, & Zhu, 2014).

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and reactivity of quinoxaline derivatives. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly employed. For example, Guillon et al. (2022) used a combination of these techniques to characterize a new substituted pyrrolo[1,2-a]quinoxaline compound, providing insights into its molecular structure and potential interaction with biological targets (Guillon et al., 2022).

Chemical Reactions and Properties

Quinoxaline derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, Vidaillac et al. (2007) described the synthesis of quinoxaline derivatives as potential efflux pump inhibitors, indicating the ability of these compounds to participate in biochemically relevant interactions (Vidaillac et al., 2007).

properties

IUPAC Name

1-[2-oxo-2-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-18-12-21-16-7-1-2-8-17(16)24(18)14-19(26)23-11-5-6-15(13-23)20(27)22-9-3-4-10-22/h1-2,7-8,12,15H,3-6,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTOWONLSDGMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4N=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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